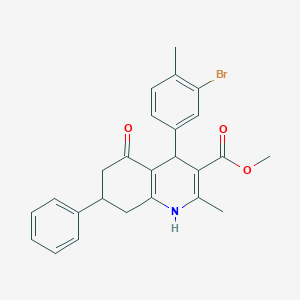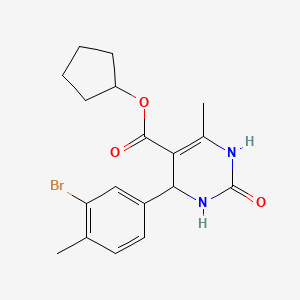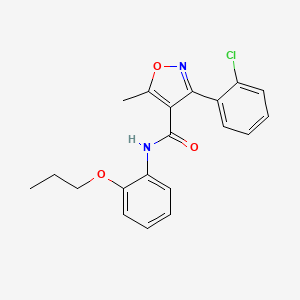![molecular formula C22H17ClN4O4 B4163177 5-Chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4163177.png)
5-Chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
概要
説明
5-Chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is a complex organic compound with a molecular formula of C22H17ClN4O4. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridinylamino Group: This step involves the nucleophilic substitution reaction where the pyridinylamine is introduced to the chlorinated quinoline core.
Addition of the Methoxy-Nitrophenyl Group: The final step involves the coupling of the methoxy-nitrophenyl group to the quinoline core, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the quinoline core can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
5-Chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
5-chloro-8-quinolinol: Lacks the methoxy-nitrophenyl and pyridinylamino groups, making it less complex.
7-[(4-methoxy-3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol: Similar structure but without the chlorine atom.
Uniqueness
5-Chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The combination of the quinoline core with the methoxy-nitrophenyl and pyridinylamino groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
5-chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-31-18-8-7-13(11-17(18)27(29)30)20(26-19-6-2-3-9-24-19)15-12-16(23)14-5-4-10-25-21(14)22(15)28/h2-12,20,28H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUKGVAQQZZNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromophenyl)-2-[[5-[1-(4-ethylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4163094.png)


![N-{2-[benzyl(methyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B4163113.png)
![2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B4163119.png)
![3,3'-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163123.png)


![1-[2-(2-Butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride](/img/structure/B4163140.png)
![1-[4-(2-allylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4163147.png)
![2-(4-chlorophenyl)-N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B4163158.png)
![1-[2-(1-Bromonaphthalen-2-yl)oxyethoxy]pyrrolidine-2,5-dione](/img/structure/B4163159.png)
![1-[4-(3-Methyl-4-nitrophenoxy)butyl]benzimidazole;oxalic acid](/img/structure/B4163185.png)
![1-(4-Fluorophenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea](/img/structure/B4163192.png)
